molecular formula C19H36O3 B3050127 Methyl 17-oxooctadecanoate CAS No. 2380-32-7

Methyl 17-oxooctadecanoate

Cat. No.: B3050127
CAS No.: 2380-32-7
M. Wt: 312.5 g/mol
InChI Key: ZCEPZEDNDLTDEN-UHFFFAOYSA-N
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Description

Methyl 17-oxooctadecanoate is an organic compound with the molecular formula C19H36O3. It is a methyl ester derivative of 17-oxooctadecanoic acid. This compound is part of the oxooctadecanoate family, which are fatty acid derivatives. This compound is known for its applications in various fields, including chemistry, biology, and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

Methyl 17-oxooctadecanoate can be synthesized through the oxidation of 17-hydroxyoctadecanoate. This process involves the fermentation of methyl stearate to obtain 17-hydroxyoctadecanoate, which is then oxidized to produce this compound . The reaction conditions typically involve the use of oxidizing agents such as potassium permanganate or chromium trioxide under controlled temperature and pH conditions.

Industrial Production Methods

In industrial settings, the production of this compound often involves large-scale oxidation processes. These processes are optimized for efficiency and yield, utilizing continuous flow reactors and advanced separation techniques to isolate the desired product. The use of catalysts and automated systems ensures consistent quality and high production rates.

Chemical Reactions Analysis

Types of Reactions

Methyl 17-oxooctadecanoate undergoes various chemical reactions, including:

    Oxidation: The compound can be further oxidized to form carboxylic acids.

    Reduction: It can be reduced to form alcohols or alkanes.

    Substitution: The ester group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminium hydride and sodium borohydride are used.

    Substitution: Nucleophiles like amines or alcohols can be used under basic or acidic conditions.

Major Products Formed

    Oxidation: Carboxylic acids.

    Reduction: Alcohols and alkanes.

    Substitution: Various esters and amides.

Scientific Research Applications

Methyl 17-oxooctadecanoate has several applications in scientific research:

Mechanism of Action

The mechanism of action of methyl 17-oxooctadecanoate involves its interaction with various molecular targets and pathways. In biological systems, it can be metabolized by enzymes such as oxidases and reductases, leading to the formation of active metabolites. These metabolites can interact with cellular receptors and enzymes, modulating biochemical pathways and exerting physiological effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl 17-oxooctadecanoate is unique due to its specific position of the oxo group on the 17th carbon atom. This structural feature influences its reactivity and interaction with biological systems, making it distinct from other oxooctadecanoate derivatives.

Properties

IUPAC Name

methyl 17-oxooctadecanoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H36O3/c1-18(20)16-14-12-10-8-6-4-3-5-7-9-11-13-15-17-19(21)22-2/h3-17H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZCEPZEDNDLTDEN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)CCCCCCCCCCCCCCCC(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H36O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80336935
Record name Methyl 17-oxooctadecanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80336935
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

312.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2380-32-7
Record name Methyl 17-oxooctadecanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80336935
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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